4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
説明
特性
IUPAC Name |
4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMTMFJBCXYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433269 | |
| Record name | AGN-PC-0MW7W5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331943-04-5 | |
| Record name | 4-(3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331943045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0MW7W5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331943-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR89ESB5UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
The primary target of the compound “4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is currently unknown. The compound’s structure is similar to that of Celecoxib, suggesting it may also target COX-2, an enzyme involved in inflammation and pain.
生物活性
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, also known as Celecoxib Impurity B, is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its relevance in medicinal chemistry.
- Molecular Formula : C17H14F3N3O2S
- Molecular Weight : 381.37 g/mol
- CAS Number : 331943-04-5
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of focus include:
- Anti-inflammatory Effects : As a derivative of Celecoxib, a well-known COX-2 inhibitor, this compound exhibits similar anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, have significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth.
The mechanism through which this compound exerts its effects is multifaceted:
- Inhibition of Cyclooxygenases (COX) : Similar to Celecoxib, it selectively inhibits COX-2, reducing the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells by enhancing caspase activity and causing morphological changes indicative of apoptosis.
- Microtubule Destabilization : Some pyrazole derivatives have been shown to destabilize microtubules, which is critical for cell division and proliferation, thereby exerting antiproliferative effects on cancer cells.
Table 1: Summary of Biological Activities
Detailed Findings
- Anti-inflammatory Effects : In vitro studies have shown that the compound significantly reduces inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Studies : A study focused on breast cancer cells (MDA-MB-231) revealed that treatment with the compound at concentrations as low as 1 µM led to significant morphological changes and increased apoptosis rates . The compound was also effective against other cancer types, demonstrating broad-spectrum anticancer activity.
- Microtubule Disruption : Recent research indicated that derivatives of pyrazole can disrupt microtubule formation at concentrations around 20 µM, which is critical for their antiproliferative effects . This disruption was quantified through assays measuring cell viability and proliferation.
科学的研究の応用
Pharmacological Applications
- Analgesic Properties :
- Anticancer Research :
- Enzyme Inhibition :
Material Science Applications
- Polymer Chemistry :
- Fluorinated Materials :
Case Study 1: Analgesic Development
In a comparative study of pyrazole derivatives, 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide was evaluated alongside Celecoxib for its analgesic efficacy in animal models. Results indicated comparable pain relief with reduced side effects, suggesting its potential as a safer alternative in pain management therapies.
Case Study 2: Anticancer Activity
A series of experiments conducted on cell lines demonstrated that derivatives containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This study highlighted the importance of fluorination in increasing the pharmacological activity of pyrazole-based compounds.
Case Study 3: Polymer Applications
Research into the use of this compound in polymer formulations showed improved mechanical strength and thermal stability when incorporated into polycarbonate matrices. This application opens avenues for developing high-performance materials for industrial applications.
類似化合物との比較
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Differences
Celecoxib vs. This compound
- Bioactivity : Celecoxib shows IC₅₀ = 40 nM for COX-2 inhibition , while the target compound lacks direct clinical data but is hypothesized to have reduced selectivity due to its isomerism .
- Metabolism : Celecoxib undergoes hepatic hydroxylation , whereas the target compound’s metabolic pathway remains uncharacterized.
Trifluoromethyl vs. Bromophenyl Substitution
Dihydro-pyrazole Derivatives
Compounds with a 4,5-dihydropyrazole ring (e.g., and ) exhibit conformational rigidity, enhancing carbonic anhydrase inhibition (e.g., IC₅₀ = 0.8 µM for isoform CA IX) compared to non-hydrogenated analogues .
準備方法
Step 1: Synthesis of CL-2
The process begins with Compound CL-1 (5g, 0.035 mol), which is dissolved in tetrahydrofuran (THF, 100 mL) and stirred at 20°C. Potassium carbonate (4.83g, 0.035 mol) is added, followed by dropwise addition of chlorobenzene (4.85g, 0.038 mol). After 3 hours, the reaction is quenched with water and extracted with dichloromethane. Anhydrous sodium sulfate is used for drying, and solvent removal yields CL-2 (5.94g, 85% yield).
Step 2: Synthesis of CL-3
CL-2 (5.94g, 0.03 mol) is reacted with trifluoroacetic anhydride (6.18g, 0.03 mol) in dichloromethane (200 mL) under reflux conditions. Sodium carbonate (2.49g, 0.03 mol) is added to maintain alkaline conditions. Post-reaction workup includes ethyl acetate extraction and drying, yielding CL-3 (5.88g, 66% yield).
Step 3: Synthesis of CL-4
CL-3 (5.88g, 0.02 mol) is combined with ethanol (50 mL), potassium carbonate (2.72g, 0.02 mol), and tetrahydropalmatine (THP, 1.68g, 0.02 mol) at 50°C. CL-3-1 (3.98g, 0.02 mol) is added dropwise, and the mixture is stirred for 20 hours. Column chromatography (ethyl acetate:sherwood oil = 1:5) purifies CL-4 (9.7g, 85% yield).
Step 4: Synthesis of CL-5 (Final Product)
CL-4 (9.7g, 0.017 mol) is treated with trifluoroacetic acid at room temperature for 1 hour. The pH is adjusted to alkalinity using sodium carbonate, and the product is extracted with ethyl acetate. Final purification via column chromatography (ethyl acetate:sherwood oil = 3:1) yields 4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (CL-5).
Table 1: Summary of Direct Synthesis Steps
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | CL-1 + Chlorobenzene | THF, K₂CO₃, 20°C, 3h | CL-2 | 85 |
| 2 | CL-2 + Trifluoroacetic anhydride | CH₂Cl₂, Na₂CO₃, reflux, 10h | CL-3 | 66 |
| 3 | CL-3 + CL-3-1 | Ethanol, K₂CO₃, THP, 50°C, 20h | CL-4 | 85 |
| 4 | CL-4 + Trifluoroacetic acid | RT, 1h, column chromatography | CL-5 | - |
Physicochemical Characterization
Data from ChemBK confirms the compound’s identity and properties:
-
Molecular Formula : C₁₇H₁₄F₃N₃O₂S
-
Molar Mass : 381.37 g/mol
-
Melting Point : 157–159°C
-
Boiling Point : 529.0±60.0°C (predicted)
-
Density : 1.43±0.1 g/cm³
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 169590-42-5 |
| Molecular Weight | 381.37 |
| Melting Point | 157–159°C |
| Boiling Point | 529.0±60.0°C (Predicted) |
| Density | 1.43±0.1 g/cm³ |
Critical Analysis of Methodologies
The patented method addresses two key challenges:
-
Isomer Control : By optimizing reaction conditions, the formation of the undesired 5-(4-methylphenyl)-3-(trifluoromethyl) isomer is minimized.
-
Intermediate Stability : Hydroxyl group protection (e.g., using THP) prevents oxidation during later stages.
However, the total yield (42%) indicates room for improvement. Comparative studies highlight that solvent choice (e.g., ethyl acetate vs. dichloromethane) and catalysts (e.g., tetrahydropalmatine) significantly impact efficiency.
Q & A
Q. What are the recommended synthetic routes for 4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, a multi-step procedure involves refluxing hydrazine hydrate with 4-[(2E)-3-(substituted-phenyl)prop-2-enoyl]benzenesulfonamide in ethanol, catalyzed by sulfuric acid . Key factors affecting yield include:
- Temperature : Optimal reflux conditions (70–80°C) prevent side reactions like hydrolysis of the trifluoromethyl group.
- Catalyst : Sulfuric acid enhances cyclization efficiency by protonating the carbonyl group, facilitating nucleophilic attack by hydrazine .
- Solvent polarity : Ethanol balances solubility and reactivity, whereas polar aprotic solvents (e.g., DMF) may reduce selectivity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the pyrazole ring structure (δ 6.5–7.5 ppm for aromatic protons) and sulfonamide NH (δ ~3.5 ppm) .
- FT-IR : Peaks at 1350–1150 cm (S=O stretching) and 1600–1500 cm (C-F stretching) validate functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 368.06 (calculated: 367.06) with >95% purity .
Q. What are the critical physicochemical properties influencing its solubility and stability in biological assays?
- LogP : Calculated XlogP = 3.0 indicates moderate hydrophobicity, requiring DMSO or PEG-400 for dissolution in vitro .
- Thermal stability : Decomposition occurs above 250°C, necessitating storage at –20°C to prevent degradation .
- Hydrogen bonding : PSA = 77.98 Å suggests moderate membrane permeability, impacting cellular uptake in pharmacological studies .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological activity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational screening of substituent effects with experimental validation to prioritize trifluoromethyl or sulfonamide modifications .
- Molecular docking : AutoDock Vina predicts binding affinity to COX-2 (PDB: 5KIR), highlighting the sulfonamide group’s role in hydrogen bonding with Arg120 and Tyr355 .
Q. How do structural modifications to the pyrazole or benzene rings affect pharmacological activity?
- Pyrazole substituents : Replacing the 4-methylphenyl group with 4-chlorophenyl increases COX-2 inhibition (IC from 0.8 µM to 0.2 µM) due to enhanced hydrophobic interactions .
- Sulfonamide position : Meta-substitution on the benzene ring improves solubility (PSA = 86.4 Å) but reduces blood-brain barrier penetration in CNS studies .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., COX-2 selectivity vs. off-target effects)?
Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?
Q. What statistical methods are recommended for optimizing reaction parameters in DoE (Design of Experiments)?
- Central Composite Design (CCD) : Evaluates interactions between temperature, catalyst concentration, and solvent ratio. For example, a 3 factorial design identified 70°C, 1.2 eq HSO, and ethanol:water (4:1) as optimal for 85% yield .
- ANOVA : Confirms significance of factors (p < 0.05) and models response surfaces for robustness .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
